molecular formula C15H13FN4O2S B2868359 6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951999-62-5

6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No. B2868359
CAS RN: 951999-62-5
M. Wt: 332.35
InChI Key: CBFYAZVFJJBGJR-UHFFFAOYSA-N
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Description

The compound “6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a fluorine atom at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position of the quinoline core. Attached to the nitrogen of the carboxamide group is a 5-propyl-1,3,4-thiadiazol-2-yl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the hydroxy group could potentially undergo reactions typical of alcohols, while the carboxamide group could participate in reactions typical of amides .

Scientific Research Applications

Antitumor Evaluation

A study focused on synthesizing new derivatives of thiazoloquinoline, closely related to the compound of interest, demonstrated significant in vitro cytotoxicity against several cell lines, suggesting potential antitumor applications. Key structural features for antitumor activity were identified, including a positive charge at specific carbon positions and conformational flexibility of the basic side chain (Alvarez-Ibarra et al., 1997).

Synthesis and Properties

Another study described the synthesis of quinoline derivatives with fluorogenic groupings, which are chemically akin to the compound . These findings have implications in the broader field of quinoline derivative synthesis (Gracheva et al., 1982).

ATM Kinase Inhibitors

Research on a series of 3-quinoline carboxamides, which share a structural framework with the compound , revealed their potential as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This suggests possible applications in probing ATM inhibition in vivo (Degorce et al., 2016).

Antimicrobial Activity

A study on the synthesis of new 6-fluoroquinolone derivatives, structurally related to the compound , demonstrated high antibacterial activity against a range of bacteria and fungi. This suggests potential use in developing new antibacterial agents (Al‐Qawasmeh et al., 2009).

Antibacterial Quinolones

The microwave-activated synthesis of antibacterial quinolones, structurally related to the compound , demonstrated activities comparable to standard drugs like norfloxacin. This highlights its potential in the development of new antibacterial drugs (Kidwai et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine, given the known biological activities of many quinoline derivatives .

properties

IUPAC Name

6-fluoro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-2-3-12-19-20-15(23-12)18-14(22)10-7-17-11-5-4-8(16)6-9(11)13(10)21/h4-7H,2-3H2,1H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFYAZVFJJBGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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